molecular formula C10H12N2O2 B8575064 4-(2-Amino-ethoxy)-1,3-dihydro-indol-2-one

4-(2-Amino-ethoxy)-1,3-dihydro-indol-2-one

Cat. No. B8575064
M. Wt: 192.21 g/mol
InChI Key: JZOOPCSBOXTVMN-UHFFFAOYSA-N
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Patent
US05817690

Procedure details

A mixture of 4-(2-benzylaminoethoxy)-1,3-dihydro-indol-2-one (1.93 g, 6.84 mmol) in absolute ethanol (50 mL) containing 10% palladium on carbon (400 mg) was shaken in a Parr hydrogenator for 4 days at room temperature. The catalyst was filtered and washed with methanol. The solvent was removed under vacuum to afford a light tan solid (1.15 g, 87.5%): mp 146°-148° C.; MS EI m/e 192 (M+): HRMS for C10 H12N2O2 calc 192.089878, found 192.0845365.
Name
4-(2-benzylaminoethoxy)-1,3-dihydro-indol-2-one
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step Two
Name
Yield
87.5%

Identifiers

REACTION_CXSMILES
C([NH:8][CH2:9][CH2:10][O:11][C:12]1[CH:20]=[CH:19][CH:18]=[C:17]2[C:13]=1[CH2:14][C:15](=[O:21])[NH:16]2)C1C=CC=CC=1>C(O)C.[Pd]>[NH2:8][CH2:9][CH2:10][O:11][C:12]1[CH:20]=[CH:19][CH:18]=[C:17]2[C:13]=1[CH2:14][C:15](=[O:21])[NH:16]2

Inputs

Step One
Name
4-(2-benzylaminoethoxy)-1,3-dihydro-indol-2-one
Quantity
1.93 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NCCOC1=C2CC(NC2=CC=C1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
400 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was shaken in a Parr hydrogenator for 4 days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
NCCOC1=C2CC(NC2=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: PERCENTYIELD 87.5%
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.